molecular formula C16H28N6O2 B12715361 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- CAS No. 117740-53-1

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl-

Cat. No.: B12715361
CAS No.: 117740-53-1
M. Wt: 336.43 g/mol
InChI Key: BZMJWVYRZSQIJT-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives typically involves multi-step organic reactions. Common synthetic routes include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the triazolopyrimidine core.

    Substitution Reactions: Functional groups such as dimethylaminoethyl, methylbutyl, and propyl can be introduced through substitution reactions.

Industrial Production Methods

Industrial production methods may involve:

    Batch Processing: Using large reactors to carry out the multi-step synthesis.

    Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential as enzyme inhibitors or receptor agonists/antagonists.

    Medicine: Investigated for their potential therapeutic effects, such as anti-cancer, anti-inflammatory, or antiviral activities.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating signaling pathways, such as inhibiting kinase activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione: The parent compound without additional functional groups.

    1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione derivatives: Compounds with different substituents at various positions.

Uniqueness

The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(dimethylamino)ethyl)-4-(2-methylbutyl)-6-propyl- lies in its specific functional groups, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

CAS No.

117740-53-1

Molecular Formula

C16H28N6O2

Molecular Weight

336.43 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-4-(2-methylbutyl)-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C16H28N6O2/c1-6-8-20-15(23)13-14(17-18-22(13)10-9-19(4)5)21(16(20)24)11-12(3)7-2/h12H,6-11H2,1-5H3

InChI Key

BZMJWVYRZSQIJT-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=NN2CCN(C)C)N(C1=O)CC(C)CC

Origin of Product

United States

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